6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride
Description
6-(1-Piperazinyl)imidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound characterized by a fused imidazo[1,2-b]pyridazine core substituted at the 6-position with a piperazine moiety. This compound is synthesized via nucleophilic aromatic substitution, where 6-chloroimidazo[1,2-b]pyridazine reacts with homopiperazine in N-methyl-2-pyrrolidone (NMP) at 150°C for 1 hour . The piperazine group enhances solubility and bioavailability, making it a key structural feature for pharmacological applications. Its synthetic accessibility and versatility in derivatization have positioned it as a scaffold in drug discovery, particularly in kinase inhibition and antimicrobial agents .
Properties
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-b]pyridazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15;/h1-2,5,8,11H,3-4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMQDFNJXVDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=CN=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridazine with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of certain kinases, such as TAK1, by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Comparison with Imidazopyridazine Isomers
The imidazopyridazine family includes three isomers: imidazo[1,2-b]pyridazine (shared nitrogen at position 1), imidazo[4,5-c]pyridazine, and imidazo[4,5-d]pyridazine (two nitrogens per ring). Among these, imidazo[1,2-b]pyridazine derivatives are more extensively studied due to their synthetic feasibility and pharmacological relevance. For example:
- Synthetic Routes : Imidazo[1,2-b]pyridazines are synthesized via condensation of pyridazine precursors with haloacetaldehyde or transition-metal-catalyzed cross-coupling, whereas other isomers require less-developed methods .
- Pharmacological Exploration : Imidazo[1,2-b]pyridazines exhibit diverse bioactivities (e.g., kinase inhibition, antimicrobial effects), while imidazo[4,5-c] and imidazo[4,5-d]pyridazines remain underexplored .
Substituent Effects at the 6-Position
The 6-position of imidazo[1,2-b]pyridazine is critical for modulating activity. Key comparisons include:
- Piperazine vs. Aliphatic Amines : Piperazine derivatives show superior kinase inhibition (e.g., FLT3-ITD IC₅₀ < 100 nM) due to enhanced hydrogen bonding and solubility . In contrast, morpholine and pyrrolidine analogs are more commonly used as intermediates or antimicrobial agents .
- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., thiophene) influence chalcogen bonding, affecting reaction selectivity in cross-coupling .
Substituent Effects at the 2- and 3-Positions
Modifications at the 2- and 3-positions further diversify bioactivity:
- 2-Position Aryl Groups: Aryl substituents (e.g., 4-dimethylaminophenyl) enhance binding to β-amyloid plaques, critical for Alzheimer’s imaging .
- 3-Position Halogens : Bromine at the 3-position improves cross-coupling efficiency for further derivatization .
Pharmacological and Industrial Relevance
Kinase Inhibition
6-(1-Piperazinyl)imidazo[1,2-b]pyridazine derivatives demonstrate potent inhibition of FLT3-ITD and IKKβ kinases. Optimization at the 3- and 6-positions increases selectivity (e.g., >100-fold over other kinases) and in vivo efficacy . Comparatively, non-piperazine analogs show reduced potency due to weaker target engagement .
Antimicrobial and Antimalarial Activity
Derivatives with sulfonamide or amide groups at the 6-position exhibit broad-spectrum activity. For example:
Biological Activity
6-(1-piperazinyl)imidazo[1,2-b]pyridazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities. The piperazine moiety enhances its interaction with various biological targets, increasing its lipophilicity and potentially influencing its pharmacokinetic properties.
Kinase Inhibition
This compound has been identified as a potent inhibitor of various kinases involved in critical signaling pathways:
- CDK12 : Exhibits inhibitory activity with an IC50 of 15.5 nM, effectively suppressing the proliferation of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 with EC50 values of 5.0 nM and 6.0 nM respectively .
- PfCDPK1 : Inhibitors derived from similar scaffolds have shown IC50 values less than 10 nM against Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), indicating potential antimalarial properties .
Antiviral Activity
Preliminary studies suggest that this compound may inhibit proteases related to viral replication, making it a candidate for therapeutic applications against viruses like SARS-CoV-2. Its mechanism likely involves the disruption of viral protein processing or replication pathways.
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly impact biological activity:
- Substituent Variations : The introduction of different substituents on the piperazine ring or the imidazo core can enhance binding affinity and selectivity for specific kinases.
- Lipophilicity : Enhancements in lipophilicity through fluorination or other modifications have been correlated with improved cellular uptake and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Imidazo Core : Utilizing cyclization reactions involving appropriate precursors.
- Piperazine Attachment : Coupling reactions to introduce the piperazine moiety.
- Hydrochloride Salt Formation : Finalizing the compound as a hydrochloride salt to enhance solubility.
Anticancer Activity
A study highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives against cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity in vitro, suggesting potential as anticancer agents .
Antimalarial Potential
Research has indicated that structural optimization of imidazopyridazine derivatives led to compounds with high affinity for PfCDPK1 and low EC50 values against P. falciparum, although some lacked suitable ADME properties for in vivo efficacy .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Kinase Inhibition | CDK12 | IC50: 15.5 nM | |
| PfCDPK1 | IC50: <10 nM | ||
| Antiviral | SARS-CoV-2 Proteases | Not specified |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Imidazo Core Formation | Cyclization | Various precursors |
| Piperazine Attachment | Coupling | Piperazine derivatives |
| Hydrochloride Formation | Salt Formation | HCl in organic solvents |
Q & A
Q. Optimization strategies :
- Solvent selection : DMA enhances reactivity for cyclization, while DMF improves nucleophilic substitution yields .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may reduce side products.
- Purification : Use preparative HPLC or column chromatography to isolate intermediates with >95% purity .
What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Answer:
A tiered analytical approach is recommended:
Purity assessment :
- HPLC/LC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.1%) .
- Elemental analysis : Confirm stoichiometry (C, H, N content) within ±0.3% of theoretical values.
Structural confirmation :
- ¹H/¹³C NMR : Assign peaks in DMSO-d₆ to verify the imidazo[1,2-b]pyridazine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and piperazine substitution .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns (e.g., hydrochloride salt formation) .
How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of imidazo[1,2-b]pyridazine derivatives?
Answer:
Methodology for SAR-driven derivatization :
Core modifications :
- Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C6 to enhance electrophilicity and receptor binding .
- Replace the imidazo[1,2-b]pyridazine core with analogous scaffolds (e.g., imidazo[1,2-a]pyridine) to assess bioactivity shifts .
Piperazine substitutions :
- Test N-alkylated piperazines (e.g., methyl, benzyl) to modulate lipophilicity and blood-brain barrier penetration .
Biological assays :
- Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Prioritize compounds with IC₅₀ < 100 nM .
How can contradictory biological activity data for imidazo[1,2-b]pyridazine derivatives be resolved?
Answer:
Systematic troubleshooting steps :
Validate assay conditions :
- Replicate experiments with controlled pH (7.4), temperature (37°C), and solvent (DMSO <0.1%) to minimize artifacts .
Assay interference checks :
- Test for false positives via counter-screens (e.g., redox cycling assays for quinone-like byproducts) .
Structural reanalysis :
- Confirm batch-to-batch consistency using LC-MS and 2D NMR (e.g., NOESY for conformational analysis) .
Pharmacokinetic profiling :
- Assess metabolic stability (e.g., microsomal half-life) to explain discrepancies between in vitro and in vivo data .
What computational strategies are effective for optimizing reaction pathways and predicting novel derivatives?
Answer:
Integrated computational-experimental workflows :
Reaction pathway prediction :
- Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., cyclization barriers <25 kcal/mol) .
Machine learning (ML) :
- Train ML models on PubChem data to predict regioselectivity in substitution reactions (e.g., piperazine vs. pyridine ring reactivity) .
Docking studies :
- Perform molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high-affinity binding to target receptors (e.g., kinase ATP pockets) .
What is the role of substituent positioning on the imidazo[1,2-b]pyridazine core in modulating receptor binding and selectivity?
Answer:
Key substituent effects :
C2 and C6 positions :
- C2 phenyl groups : Enhance π-π stacking with hydrophobic kinase domains (e.g., ponatinib derivatives) .
- C6 electron-withdrawing groups (Cl, NO₂) : Improve binding to catalytic lysine residues in kinases .
Piperazine at N1 :
- N-methylation : Reduces off-target binding by limiting hydrogen-bond donor capacity .
Experimental validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
